4-Amino-2-ethoxy-5-fluorobenzonitrile is an organic compound with significant relevance in the field of medicinal chemistry and pharmaceuticals. It is characterized by its molecular formula and a molecular weight of 180.18 g/mol. This compound is notable for its potential applications in drug development, particularly as an intermediate in the synthesis of biologically active molecules.
4-Amino-2-ethoxy-5-fluorobenzonitrile falls under the category of aromatic nitriles, which are organic compounds containing a cyano group () attached to an aromatic ring. It is classified as a fluorinated organic compound due to the presence of a fluorine atom in its structure.
The synthesis of 4-amino-2-ethoxy-5-fluorobenzonitrile can be achieved through various methods. A common approach involves the reaction of 4-bromo-2-ethoxy-5-fluoroaniline with sodium cyanide, resulting in the formation of the desired nitrile .
Technical Details:
The molecular structure of 4-amino-2-ethoxy-5-fluorobenzonitrile features:
The compound's structural data can be summarized as follows:
4-Amino-2-ethoxy-5-fluorobenzonitrile can undergo various chemical reactions typical for aromatic compounds:
Technical Details:
The reactivity profile of this compound allows it to serve as a versatile building block in organic synthesis, particularly for creating derivatives with enhanced biological activity.
In biological systems, compounds like 4-amino-2-ethoxy-5-fluorobenzonitrile may interact with specific biological targets, such as enzymes or receptors, leading to pharmacological effects. The exact mechanism would depend on the specific target and context, but generally involves:
Research into similar compounds suggests that modifications like fluorination can enhance bioavailability and selectivity towards biological targets.
Relevant data indicates that physical properties may vary slightly based on synthesis methods and purity levels .
4-Amino-2-ethoxy-5-fluorobenzonitrile has several scientific uses:
This fluorinated benzonitrile derivative represents a synthetically valuable scaffold in modern organic and medicinal chemistry. Characterized by its amino, ethoxy, fluoro, and nitrile substituents arranged in a specific 1,2,4,5-pattern on the benzene ring, this compound exhibits unique electronic properties and hydrogen-bonding capabilities that render it suitable for constructing complex bioactive molecules. Its molecular structure combines hydrogen bond donor (amino group) and acceptor (nitrile, ethoxy oxygen, and fluorine) functionalities within a compact aromatic framework, enabling diverse interactions with biological targets while maintaining favorable physicochemical properties [1] [3].
The systematic IUPAC name 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS Registry Number: 1420800-17-4) precisely defines its molecular architecture: a benzene ring substituted at position 1 by a cyano group (-C≡N), position 2 by an ethoxy group (-OCH₂CH₃), position 4 by an amino group (-NH₂), and position 5 by fluorine. Its molecular formula is C₉H₉FN₂O, corresponding to a molecular weight of 180.18 g/mol [1] [3] [5]. The compound exhibits predicted physicochemical parameters including a density of 1.22±0.1 g/cm³ and a boiling point of 351.2±42.0 °C [5]. Key structural features include:
Table 1: Fundamental Physicochemical Properties of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Property | Value | Source/Measurement |
---|---|---|
CAS Registry Number | 1420800-17-4 | [1] [3] [5] |
Molecular Formula | C₉H₉FN₂O | [1] [3] [5] |
Molecular Weight | 180.18 g/mol | [1] [3] [5] |
Density | 1.22 ± 0.1 g/cm³ (Predicted) | [5] |
Boiling Point | 351.2 ± 42.0 °C (Predicted) | [5] |
MDL Number | MFCD22689093 | [1] [9] |
Canonical SMILES | NC1=CC(OCC)=C(C#N)C=C1F | [9] |
Purity (Commercial) | ≥96% | [1] [9] |
The documented synthesis and commercialization of 4-amino-2-ethoxy-5-fluorobenzonitrile emerged alongside the growing recognition of ortho-substituted aniline derivatives as privileged intermediates in kinase inhibitor development. Its significance became particularly evident with the development of Tovorafenib (Ojemda™), a Type II pan-RAF kinase inhibitor approved by the FDA in April 2024 for pediatric low-grade glioma. Tovorafenib's discovery by Day One Biopharmaceuticals relied heavily on structurally complex aniline derivatives, with 4-amino-2-ethoxy-5-fluorobenzonitrile serving as a key precursor in its synthetic route [2]. The compound's structural complexity – combining fluorine for metabolic stability, the nitrile for hydrogen bonding and dipole interactions, and the ethoxy group for conformational control – made it particularly valuable for addressing synthetic challenges in constructing potent kinase inhibitors targeting BRAF V600 and CRAF mutants [2]. Its commercial availability from suppliers like Synquest Labs and Combi-Blocks around this period highlights its emergence as a critical building block in oncotherapeutic discovery pipelines [1] [8].
4-Amino-2-ethoxy-5-fluorobenzonitrile occupies a strategic niche in drug discovery due to three key attributes:
Fluorine Synergy: The strategic incorporation of both fluorine (enhancing lipophilicity, membrane permeability, and metabolic stability) and the polar nitrile group (providing strong dipole moments and acting as a hydrogen bond acceptor) creates a complementary pharmacophore profile. This synergy is critical for optimizing drug-like properties, particularly in kinase inhibitors where targeted binding requires specific polar interactions balanced with cell permeability [2] [6].
Versatile Reactivity: The electron-rich aromatic amino group serves as a handle for diverse derivatizations, particularly nucleophilic aromatic substitutions (SNAr), Buchwald-Hartwig aminations, or diazotization reactions. The ortho-ethoxy group sterically influences the amino group's reactivity, potentially directing electrophilic substitution or metal-catalyzed coupling reactions to specific ring positions. The nitrile offers possibilities for hydrolysis to carboxylic acids or amides, or conversion to tetrazoles [6].
Bioisostere Potential: The entire scaffold can function as a multifunctional bioisostere, replacing more complex or metabolically labile heterocycles while maintaining key binding interactions. This was exploited in the development of c-Jun N-terminal kinase (JNK) inhibitors like compound 9l described in biochemical studies. These inhibitors utilized structurally complex aminopyrimidine cores where substituted anilines, potentially including derivatives of 4-amino-2-ethoxy-5-fluorobenzonitrile, were critical for achieving nanomolar potency against JNK3 (IC₅₀ = 0.148 µM), selectivity over p38 (>135-fold), and crucially, brain penetration (brain-to-plasma ratio = 0.75) for targeting neurodegenerative diseases [6].
Table 2: Documented Applications of 4-Amino-2-ethoxy-5-fluorobenzonitrile and Related Intermediates
Application Context | Role of Benzonitrile Derivative | Key Outcome/Compound | Reference |
---|---|---|---|
RAF Kinase Inhibitor Synthesis | Key aniline precursor in multi-step synthesis | Tovorafenib (Ojemda™) | [2] |
JNK Inhibitor Research | Potential aniline coupling partner for aminopyrimidine cores | Potent, brain-penetrant JNK inhibitors (e.g., 9l) | [6] |
Structure-Activity Relationship (SAR) Exploration | Core structure providing H-bonding and steric features | Modulation of kinase selectivity and cell potency | [2] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7